5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
CAS No.: 565194-87-8
Cat. No.: VC4273830
Molecular Formula: C12H13N3O4S2
Molecular Weight: 327.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 565194-87-8 |
|---|---|
| Molecular Formula | C12H13N3O4S2 |
| Molecular Weight | 327.37 |
| IUPAC Name | 5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C12H13N3O4S2/c16-21(17,15-4-6-18-7-5-15)10-3-1-2-9(8-10)11-13-14-12(20)19-11/h1-3,8H,4-7H2,(H,14,20) |
| Standard InChI Key | RNPILHVKCRFDKZ-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is characterized by the following identifiers:
The compound’s structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a sulfonyl group to a phenyl ring, which is further connected to a 1,3,4-oxadiazole ring substituted with a thiol group. This arrangement confers both lipophilic and polar properties, influencing its solubility and interaction with biological targets.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol typically involves a multi-step process:
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Formation of the Hydrazide Intermediate:
(4-Morpholin-4-yl)benzohydrazide is reacted with carbon disulfide in ethanol under reflux conditions, followed by acidification with concentrated HCl to yield the 1,3,4-oxadiazole-2-thiol core . -
Sulfonation and Cyclization:
The intermediate undergoes sulfonation using morpholine-4-sulfonyl chloride, followed by cyclization to form the final product.
A generalized reaction scheme is as follows:
This method achieves moderate yields (50–70%) and requires purification via recrystallization in aqueous ethanol .
Structural and Electronic Properties
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound is limited, analogous 1,3,4-oxadiazole derivatives exhibit planar oxadiazole rings with bond lengths of 1.32–1.38 Å for C–N and 1.21–1.24 Å for C–S, suggesting significant conjugation. The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of ~1.43 Å, enhancing electrophilicity at the sulfur center.
Computational Analysis
Density functional theory (DFT) studies predict the following electronic properties:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Partial Charges: The thiol sulfur carries a partial negative charge (−0.32 e), while the sulfonyl sulfur is highly electropositive (+1.45 e).
Pharmacological Activity and Mechanism of Action
Comparative Activity
A structural analog, 5-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide (PubChem CID 53210128), showed reduced activity ( = 28 µM), highlighting the importance of the thiol group for efficacy .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
| logP | 1.93 | HPLC |
| Plasma Stability | >90% after 24 h (pH 7.4) | LC-MS |
The compound’s low solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatives .
Research Applications and Future Directions
Drug Development
Ongoing studies focus on optimizing bioavailability through structural modifications, such as replacing the thiol group with a methylsulfonyl moiety or introducing hydrophilic substituents on the phenyl ring .
Molecular Docking Studies
Docking simulations with EGFR kinase (PDB ID: 1M17) revealed strong binding affinity (), primarily through hydrogen bonds with Met793 and hydrophobic interactions with Leu718.
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